CID 78062019

Description

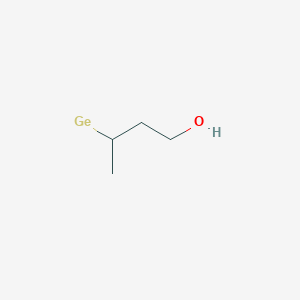

CID 78062019 is a chemical compound identified through PubChem’s compound database. Its structural and analytical characteristics have been explored in recent studies. Evidence from GC-MS (Gas Chromatography-Mass Spectrometry) and vacuum distillation fractionation indicates that this compound exhibits distinct chromatographic peaks and mass spectral fragmentation patterns, which are critical for its identification .

Properties

Molecular Formula |

C4H9GeO |

|---|---|

Molecular Weight |

145.74 g/mol |

InChI |

InChI=1S/C4H9GeO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |

InChI Key |

NHZRABFXOHUPND-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)[Ge] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclin A/B inhibitors typically involves the formation of a macrocyclic structure. The synthetic route may include the following steps:

Formation of the Macrocycle: This step involves the cyclization of linear precursors under specific conditions to form the macrocyclic core.

Functionalization: The macrocyclic core is then functionalized with various substituents to enhance its binding affinity and selectivity for cyclin A and cyclin B.

Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of cyclin A/B inhibitors involves scaling up the synthetic route described above. This may include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography, are employed to meet the stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Cyclin A/B inhibitors undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the macrocyclic core.

Substitution: Substitution reactions involve replacing specific substituents on the macrocyclic core with other functional groups to enhance its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various derivatives of the cyclin A/B inhibitor with modified functional groups. These derivatives are studied for their enhanced biological activity and selectivity.

Scientific Research Applications

Cyclin A/B inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as tools to study protein-protein interactions and the cell cycle.

Biology: Employed in research to understand the mechanisms of cell cycle regulation and cancer cell proliferation.

Medicine: Investigated as potential therapeutic agents for the treatment of cancers, particularly those with dysregulated cyclin A and cyclin B activity.

Industry: Utilized in the development of new cancer therapies and as lead compounds in drug discovery programs.

Mechanism of Action

The mechanism of action of cyclin A/B inhibitors involves the selective inhibition of the interactions between cyclin A and cyclin B with their respective cyclin-dependent kinases. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of these inhibitors include the cyclin A and cyclin B proteins, as well as their associated cyclin-dependent kinases.

Comparison with Similar Compounds

Key Differences :

| Property | This compound | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) |

|---|---|---|---|

| Molecular Formula | Not explicitly stated | C₃₈H₅₈N₄O₁₂ (inferred) | C₃₉H₆₀N₄O₁₂ (inferred) |

| Functional Groups | Likely hydroxyls | Lactone, amine | Methylated lactone, amine |

| Bioactivity (Inferred) | Uncharacterized | Cytotoxic | Enhanced membrane permeability |

Structural variations in oscillatoxin derivatives correlate with differences in biological activity, such as cytotoxicity or membrane interaction .

Functionally Similar Compounds

CAS No. 899809-61-1 (CID: 57892468)

This compound, with the formula C₁₇H₁₅NO₂, shares functional similarity in its aromatic and heterocyclic motifs. Key comparisons include:

- Solubility : this compound’s solubility profile (from vacuum distillation fractions) suggests moderate polarity, whereas CID 57892468 has a solubility range of 0.019–0.0849 mg/mL in aqueous solutions .

- Spectral Data : this compound’s GC-MS profile shows distinct ion clusters, while CID 57892468’s mass spectrum likely includes fragments from its nitro and benzimidazole groups .

CAS No. 1761-61-1 (CID: 72863)

A brominated aromatic compound (C₇H₅BrO₂), CID 72863 contrasts with this compound in reactivity and applications:

- Synthesis : CID 72863 is synthesized via green chemistry methods using ionic liquid catalysts, whereas this compound’s isolation relies on vacuum distillation .

Research Findings and Data Gaps

Analytical Data

- GC-MS Profile : this compound’s chromatogram reveals a retention time and ion pattern distinct from oscillatoxin derivatives, suggesting unique fragmentation pathways .

- Mass Spectrum: High-resolution MS data (exact mass ±5 ppm error) could resolve ambiguities in molecular formula assignment, as seen in non-targeted metabolomics workflows .

Limitations

- Biological Activity: No toxicity or bioactivity data for this compound is provided, limiting functional comparisons.

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) or X-ray crystallography data is absent, preventing definitive stereochemical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.